4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-oxo-1,3-dioxolane
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Uniqueness
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its combination of a quinoline moiety and a benzenesulfonamide group. This unique structure allows it to exhibit a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H17ClN4O4S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H17ClN4O4S/c24-18-7-11-20(12-8-18)33(31,32)28-19-9-5-15(6-10-19)23(30)27-25-14-17-13-16-3-1-2-4-21(16)26-22(17)29/h1-14,28H,(H,26,29)(H,27,30)/b25-14+ |
InChI Key |
TVKNHHNETMERQJ-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.